molecular formula C17H24N4O7 B556530 4-Nitro-D-phenylalanine CAS No. 56613-61-7

4-Nitro-D-phenylalanine

Cat. No. B556530
CAS RN: 56613-61-7
M. Wt: 210.19 g/mol
InChI Key: PMMYKHSVTAQXLJ-ZDUSSCGKSA-N
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Description

4-Nitro-D-phenylalanine (4-NDP) is an amino acid derivative that has been used in a variety of scientific research applications. 4-NDP is a synthetic compound that is used as a reagent in organic synthesis and as a molecular probe in biochemistry and physiology. 4-NDP can be used to study the structure, function, and dynamics of proteins and other biological molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-NDP.

Scientific Research Applications

Enantioselective Labeling in Biological Studies

4-Nitro-D-phenylalanine has been utilized for enantioselective labeling in biological environments. A study introduced γ-cyclodextrin onto graphene oxide to create a nanoplatform that efficiently labels D-phenylalanine with a high chiral discrimination ratio. This application is significant in biological studies for distinguishing between D and L amino acid enantiomers, which can have different biological activities .

Internal Standard for Proton NMR

4-Nitro-D-phenylalanine serves as an internal standard for proton nuclear magnetic resonance (1H NMR) spectroscopy. It’s used for the determination of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples. This application is important for environmental monitoring and research, where accurate quantification of compounds is essential .

Fluorescence Imaging

The compound’s derivatives can be used in fluorescence imaging techniques. The chiral fluorescence quenching effect of certain nanoplatforms for D-phenylalanine enantiomer in zebrafish was significantly higher than the L-isomer. This property allows for the development of practical enantio-differentiating systems for use in complex biological samples .

Study of Chiral Sources and Recognition Mechanisms

4-Nitro-D-phenylalanine is involved in the study of chiral sources and their recognition mechanisms in biological organisms. Understanding these mechanisms is fundamental to developing new drugs and therapies that interact with specific chiral molecules within the body .

Development of Chiral Selectors

The compound is used in the development of chiral selectors with chelating properties. These selectors are important in liquid chromatography and other separation techniques that require the differentiation of chiral molecules. Such technologies are vital for the analysis and purification of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350452
Record name 4-Nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-D-phenylalanine

CAS RN

56613-61-7
Record name p-Nitro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56613-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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